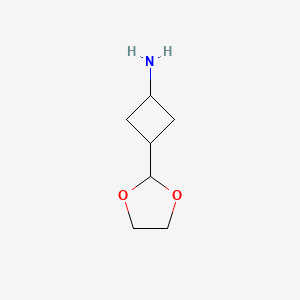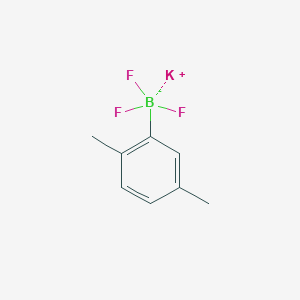
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine is an organic compound featuring a cyclobutane ring substituted with an amine group and a 1,3-dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine can be synthesized through the reaction of cyclobutanone with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst to form the 1,3-dioxolane ring . The resulting intermediate can then be subjected to reductive amination with ammonia or an amine source to introduce the amine group .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, RLi, RMgX
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present and the reaction conditions . Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure but lacking the cyclobutane and amine groups.
Cyclobutanamine: Contains the cyclobutane ring and amine group but lacks the dioxolane ring.
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
Uniqueness
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine is unique due to the combination of the cyclobutane ring, amine group, and 1,3-dioxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
3-(1,3-dioxolan-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H13NO2/c8-6-3-5(4-6)7-9-1-2-10-7/h5-7H,1-4,8H2 |
Clave InChI |
VCJSHHQPYYBOLK-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)









![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)



